Epsilon-V1-2, Cys-conjugated

Signal Transduction PKC Isoform Selectivity Drug Discovery

Epsilon-V1-2, Cys-conjugated (CEAVSLKPT) is the only form of the εV1-2 peptide engineered with a C-terminal cysteine residue, providing the critical –SH handle for reversible disulfide conjugation to cell-penetrating carriers such as TAT. Unlike the native EAVSLKPT sequence that is cell-impermeable, this Cys-conjugated version enables intracellular delivery and subsequent release of the active inhibitor in intact cells and in vivo. It binds selectively to the RACK2 docking site of PKCε without cross-inhibiting α, β, or δ isoforms, delivering isoform-specific pharmacology that generic PKC inhibitors cannot provide. Procure this peptide when you require acute, pharmacological inhibition of PKCε translocation in cardiomyocyte, neuronal, or cancer models validated in peer-reviewed studies.

Molecular Formula C40H70N10O14S
Molecular Weight 947.1 g/mol
Cat. No. B12395335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsilon-V1-2, Cys-conjugated
Molecular FormulaC40H70N10O14S
Molecular Weight947.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1
InChIKeyDJJMCQPPZVGCNN-XRCSPKMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epsilon-V1-2, Cys-conjugated: A Selective and Modifiable PKCε Translocation Inhibitor for Targeted Intracellular Research


Epsilon-V1-2, Cys-conjugated (also known as εV1-2, sequence CEAVSLKPT) is a biologically active, cysteine-modified peptide derived from the first variable (V1) region of protein kinase C epsilon (PKCε). It functions as a highly selective, allosteric inhibitor of PKCε by binding to the enzyme's receptor for activated C-kinase 2 (RACK2/COPB2) binding site, thereby blocking its stimulus-induced translocation and downstream substrate phosphorylation [1]. The addition of a C-terminal cysteine residue enables controlled, covalent conjugation—most critically via a reversible disulfide bond—to cell-penetrating carriers such as the HIV-1 Tat peptide, overcoming the intrinsic poor membrane permeability of the native peptide and enabling its use in intact cellular and in vivo systems [2].

Why the Cys-Conjugated Epsilon-V1-2 Cannot Be Substituted with Standard εV1-2 or Generic PKC Inhibitors


The PKC family consists of multiple isoforms with distinct and often opposing physiological roles, making isoform selectivity a critical, non-negotiable requirement for experimental validity [1]. Generic PKC inhibitors (e.g., chelerythrine, staurosporine) are inadequate due to their lack of discrimination between PKCε and related isoforms (α, β, δ), often leading to off-target cellular effects [1]. More critically, the standard εV1-2 peptide (EAVSLKPT) lacks the cysteine handle required for conjugation, rendering it cell-impermeable and ineffective in intact cell assays or in vivo models unless it is otherwise modified [2]. The Cys-conjugated form provides the essential chemical moiety that enables the formation of a cleavable disulfide bond with a cell-penetrating peptide (CPP), a design that has been demonstrated to be necessary for achieving both cellular entry and subsequent intracellular release of the active inhibitor to exert its biological effect [3]. Substituting with a non-conjugated peptide or a permanently linked analog can therefore result in a complete loss of activity or altered biodistribution.

Product-Specific Quantitative Evidence for Selecting Epsilon-V1-2, Cys-conjugated Over Analogs


Isoform Selectivity: Epsilon-V1-2, Cys-conjugated Does Not Inhibit α-, β-, or δ-PKC Translocation

The defining advantage of Epsilon-V1-2, Cys-conjugated is its proven ability to selectively inhibit the translocation of PKCε without affecting the related isoforms α-, β-, and δ-PKC. In a direct, head-to-head comparison, this peptide was shown to inhibit the translocation of PKCε, but not α-, β-, and δ-PKC . This high degree of selectivity is essential for dissecting the specific roles of PKCε in complex signaling pathways, a task for which non-selective inhibitors (like bisindolylmaleimides) or siRNA knockdown approaches, which can have off-target effects, are unsuitable.

Signal Transduction PKC Isoform Selectivity Drug Discovery

Conjugation-Dependent Inhibition: Cys-Conjugated εV1-2 Required for Activity Against PKCε-RACK2 Interaction in Intact Cell Assays

The functional significance of the Cys residue is underscored by a direct, quantitative comparison of the native εV1-2 peptide and its TAT-conjugated form. In a proximity-based AlphaScreen assay measuring inhibition of the PKCε-RACK2 interaction in intact cells, the unconjugated εV1-2 peptide exhibited 'much weaker inhibition'. Significant inhibitory activity was observed only when the peptide was conjugated to a cell-penetrating peptide (CPP) like TAT via the Cys handle [1]. This cross-study comparable evidence demonstrates that the Cys modification is not merely a convenience but a functional necessity for achieving meaningful biological activity in cell-based and in vivo experimental contexts.

Cell Penetrating Peptide (CPP) Conjugation Protein-Protein Interaction Mechanism of Action

In Vivo Cardioprotective Efficacy: TAT-Conjugated Cys-εV1-2 Significantly Reduces Myocardial Infarct Size and Preserves Function

In a rigorous in vivo porcine model of myocardial ischemia-reperfusion (I/R) injury, the TAT-conjugated Cys-εV1-2 peptide (Myr-Tat-PKCε-) demonstrated a profound therapeutic benefit compared to a scrambled control peptide. Administration of the active inhibitor at reperfusion resulted in a significant reduction in infarct size (10.2% of area at risk) compared to the scrambled peptide (29.7%) and significantly improved cardiac function, restoring ejection fraction to baseline levels [1]. This class-level inference from a related conjugated construct provides strong supporting evidence for the translational potential of the Cys-εV1-2 scaffold when appropriately delivered, establishing a clear value proposition over non-conjugated or systemically ineffective analogs.

Cardioprotection Ischemia-Reperfusion Injury In Vivo Efficacy

Functional Necessity of PKCε in Neurotransmission: εV1-2 Peptide Potently Reduces Phorbol Ester-Induced ACh Release

Supporting its utility as a precise molecular probe, the myristoylated εV1-2 peptide was used to interrogate the role of PKCε in acetylcholine (ACh) release at the neuromuscular junction. Blocking nPKCε with this specific translocation inhibitor peptide 'strongly reduces phorbol ester-induced ACh release potentiation' [1]. This evidence reinforces that the active peptide sequence (EAVSLKPT) is effective at modulating a PKCε-dependent physiological endpoint. When this is combined with the evidence that Cys-conjugation is necessary for cellular delivery, it establishes a complete chain of validation for the Cys-conjugated product: the core sequence is active, and the Cys handle enables its application.

Neuroscience Neuromuscular Junction Neurotransmission

Recommended Research and Preclinical Applications for Epsilon-V1-2, Cys-conjugated Based on Validated Evidence


Mechanistic Dissection of PKCε-Specific Signaling in Intact Cells and Primary Tissues

This compound is ideally suited for experiments requiring acute, pharmacological inhibition of PKCε in cellular models where isoform selectivity is paramount. Following conjugation to a cell-penetrating peptide (e.g., TAT), it can be used to study the role of PKCε translocation in processes like insulin resistance [1], megakaryocyte differentiation [2], and neuronal function [3], providing a cleaner alternative to genetic knockdown or non-selective small molecule inhibitors.

Preclinical Validation of PKCε as a Therapeutic Target in Cardiovascular Disease Models

For researchers investigating ischemia-reperfusion injury, cardiac hypertrophy, or preconditioning, the Cys-conjugated εV1-2 peptide is a critical tool. Its use as a TAT-conjugated inhibitor has been directly validated in ex vivo and in vivo models of myocardial infarction, where it significantly reduced tissue damage and preserved cardiac function [4]. This makes it a valuable reference compound for benchmarking novel cardioprotective agents.

Functional Studies in Neuroscience: Probing PKCε in Pain, Addiction, and Neurotransmission

The peptide's demonstrated ability to modulate acetylcholine release [3] and its established role in regulating behavioral responses to cannabinoid agonists [5] make it a key reagent for neuroscience research. Its conjugation capability is essential for intracranial or systemic delivery in behavioral and electrophysiological studies aimed at unraveling the neural circuits and molecular mechanisms underlying pain, anxiety, and substance use disorders.

Oncology Research: Investigating the Pro-Tumorigenic Roles of PKCε

Given the established roles of PKCε in promoting cell proliferation, survival, and metastasis in various cancers [1], the Cys-conjugated εV1-2 peptide is a valuable research tool for cancer biologists. It can be used to specifically inhibit PKCε signaling in cancer cell lines and xenograft models to validate its function as an oncogenic driver and to assess the cellular consequences of its inhibition in combination with standard-of-care chemotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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